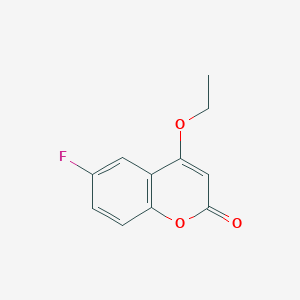

4-Ethoxy-6-fluorocoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

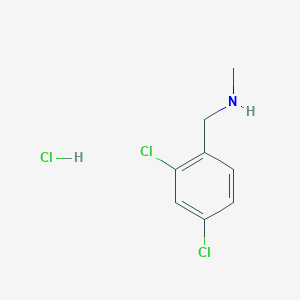

4-Ethoxy-6-fluorocoumarin is a unique chemical compound with the empirical formula C11H9FO3 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

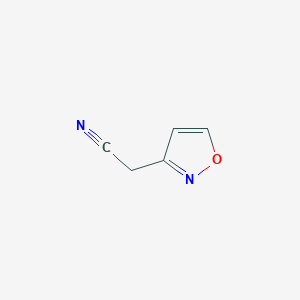

Molecular Structure Analysis

The molecular weight of this compound is 208.19 . The SMILES string representation of its structure isCCOC1=CC(=O)Oc2ccc(F)cc12 . Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C11H9FO3 , and it has a molecular weight of 208.19 .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

Coumarins, including 4-Ethoxy-6-fluorocoumarin, have been extensively studied for their medicinal properties. The synthesis of new coumarin derivatives aims at preparing potential drugs for various therapeutic applications. For instance, the synthesis of 6-ethoxy-4-methylcoumarin has been explored to determine its cytotoxic and antioxidant properties. The study utilized the Pechmann method and found that the compound exhibited antioxidant activity at certain concentrations without altering oxidative status, suggesting its potential for drug development (Çelikezen et al., 2020).

Fluorescence-based Assays

The fluorescence properties of coumarin derivatives make them useful in biochemical assays. For example, a study on fluorescence-based assays for screening cytochrome P450 activities in intact cells utilized various coumarin derivatives as fluorogenic substrates. These assays offer advantages in sensitivity and throughput, highlighting the utility of coumarin derivatives in pharmacological research (Donato et al., 2004).

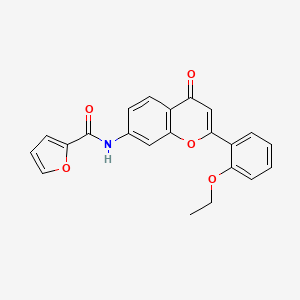

Antimicrobial and Antitumor Agents

Research on the antimicrobial activity of coumarin compounds has led to insights into their potential as antitumor agents. A specific study determined the crystal structure of 4-ethoxycoumarin and suggested its antimicrobial activity, providing a basis for further exploration of similar compounds in combating microbial infections and potentially in cancer therapy (Fujii et al., 2005).

Chemical Synthesis and Organic Chemistry

The versatile chemical structures of coumarin derivatives enable their use in organic synthesis and chemical studies. For instance, a palladium-mediated approach to coumarin-functionalized amino acids showcases the application of these compounds in synthesizing novel bioactive molecules. This method provides a scalable and mild route to produce coumarin scaffolds, useful in biological research and drug design (Moodie et al., 2017).

Wirkmechanismus

Target of Action

This compound is a derivative of coumarin, a bicyclic oxygen-bearing heterocyclic scaffold formed by the fusion of benzene with the pyrone ring . Coumarin derivatives have been developed, synthesized, and evaluated to target a variety of therapeutic domains

Mode of Action

Coumarin derivatives are known to interact with their targets in various ways, depending on the specific derivative and target

Biochemical Pathways

For example, some coumarin derivatives have been found to inhibit the enzyme aromatase, which plays a key role in the biosynthesis of estrogen from androgens

Pharmacokinetics

It is known that coumarins, upon oral ingestion, are almost fully absorbed, but only a small percentage of the drug enters the bloodstream

Result of Action

Coumarin derivatives are known to have various biological and therapeutic properties, including anticoagulant, antimicrobial, anti-inflammatory, antidiabetic, anticancer, anticonvulsant, and antiproliferative activities

Action Environment

It is known that coumarin derivatives display high environmental sensitivity, with a significant increase in emission intensity in hydrophobic solvents

Eigenschaften

IUPAC Name |

4-ethoxy-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-10-6-11(13)15-9-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDYDCPYWZBECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=C1C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)

![4-Bromobenzo[c][1,2,5]oxadiazole](/img/structure/B2610231.png)

![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)